molecular formula C18H19N5O2 B2840550 N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-23-4

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2840550
CAS No.: 852440-23-4
M. Wt: 337.383
InChI Key: PCZPVBBGLUHTGA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound known for its distinctive molecular structure and diverse application potential. It consists of a pyrazolopyrimidine core, a fused heterocyclic structure, making it an interesting subject of study for chemists and pharmacologists. This compound shows promise in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures:

  • Formation of the pyrazolopyrimidine core: : Starting with 1-phenyl-3-methyl-1H-pyrazol-5-amine, cyclization with ethyl 2-cyanoacetate and subsequent condensation reactions form the core structure.

  • Substitution Reactions: : Introduction of the acetamide group through nucleophilic substitution.

  • Cyclopentylation: : Incorporation of the cyclopentyl group via alkylation reactions.

Industrial Production Methods: Industrial-scale synthesis involves optimization of these reactions for higher yields and purity. Common strategies include:

  • Batch Processing: : Sequential reaction steps with intermediate purification.

  • Flow Chemistry: : Continuous flow processes to enhance reaction control and scale-up.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The pyrazolopyrimidine core can undergo oxidation and reduction under controlled conditions, often using agents like potassium permanganate or sodium borohydride.

  • Substitution: : Aromatic substitution reactions facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Formation of carboxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Halogenated or alkylated compounds.

Scientific Research Applications

In Chemistry

  • Catalysis: : As a ligand or catalyst in organic reactions, owing to its electronic properties.

  • Material Science: : Its incorporation in polymers or composites for advanced material applications.

In Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique binding properties.

  • Biological Markers: : As a probe in biochemical assays and studies.

In Medicine

  • Pharmaceutical Development: : Investigation as a potential therapeutic agent for various diseases.

  • Diagnostic Tools: : Use in imaging and diagnostic applications.

In Industry

  • Chemical Synthesis: : Intermediate in the production of more complex molecules.

  • Agricultural Chemicals: : Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

  • N-cyclopentyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide

Unique Properties

  • Structure-Activity Relationship (SAR): : Differentiating factor in biological activity.

  • Chemical Stability: : Enhanced stability compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-13-6-4-5-7-13)11-22-12-19-17-15(18(22)25)10-20-23(17)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZPVBBGLUHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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